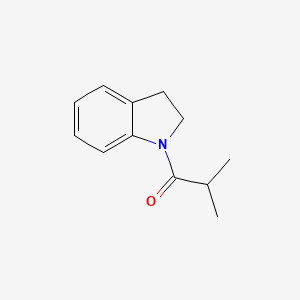
1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.
Chemical Reactions Analysis
1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one can be compared with other indole derivatives:
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(14)13-8-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSNMHDNWXSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
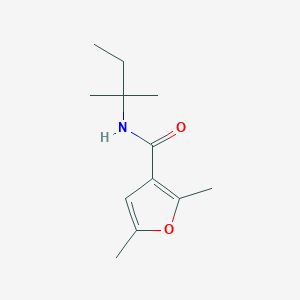
![Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499905.png)
![N-[(2-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7499910.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B7499920.png)
![N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7499932.png)
![N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7499939.png)
![N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499941.png)
![Cyclobutyl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499946.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499947.png)
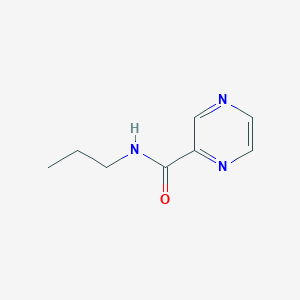
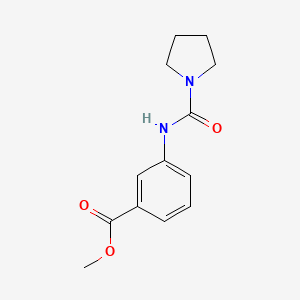
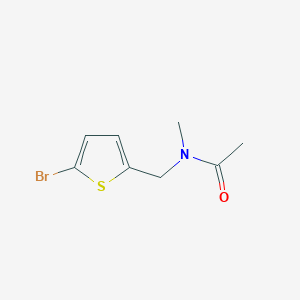
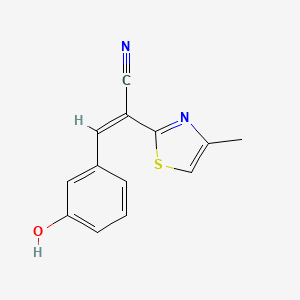
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
